3-phenylpropanoyl-CoA
Overview
Description
3-Phenylpropanoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-phenylpropanoic acid . This compound is a derivative of coenzyme A and contains the medium-chain and phenyl-substituted fatty acid 3-phenylpropanoic acid . It plays a significant role in various biochemical pathways, particularly in the metabolism of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropanoyl-CoA can be achieved through several methods. One common approach involves the use of mixed anhydrides of fatty acids in an aqueous-organic solvent mixture optimized to obtain the highest yield . For instance, 3-phenylpropanoic acid, which is commercially available, can be used as a starting material .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of acid-CoA ligases obtained from various plants and microorganisms . These ligases are screened against a library of carboxylic acids to biosynthesize an initial library of acyl-CoA thioesters .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropanoyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the reverse aldol reaction, where the compound undergoes chain shortening with the release of acetyl-CoA and benzaldehyde .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include CoA esters and various acid-CoA ligases . The conditions for these reactions often involve aqueous-organic solvent mixtures optimized for high yield .
Major Products Formed
The major products formed from the reactions of this compound include acetyl-CoA and benzaldehyde . These products are significant in various biochemical pathways, particularly in the metabolism of fatty acids.
Scientific Research Applications
3-Phenylpropanoyl-CoA has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 3-phenylpropanoyl-CoA involves its conversion to 3-hydroxy-3-phenylpropanoyl-CoA intermediates, which undergo chain shortening via a reverse aldol reaction . This process releases acetyl-CoA and benzaldehyde, which are involved in various biochemical pathways . The compound acts as an acyl donor, transferring acyl groups between molecular entities .
Comparison with Similar Compounds
3-Phenylpropanoyl-CoA can be compared with other similar compounds, such as:
3-Phenylpropionic acid: This compound is the functional parent of this compound and is involved in similar biochemical pathways.
Dihydrocinnamoyl-CoA: Another similar compound that shares structural similarities with this compound.
The uniqueness of this compound lies in its specific role as an acyl donor and its involvement in the biosynthesis of secondary metabolites in plants .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDRCZPYSOWME-FUEUKBNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922420 | |
Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117411-09-3 | |
Record name | Coenzyme A, S-benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117411-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylpropionyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117411093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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